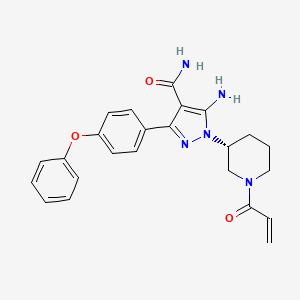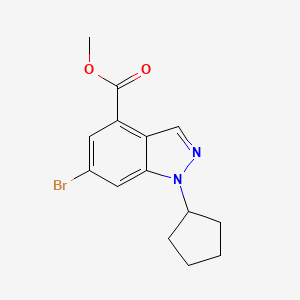
Btk inhibitor 2
概述
描述
Btk inhibitor 2 is a small-molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of the B-cell receptor, which is essential for the growth, activation, and survival of B-cells. Dysfunction of BTK has been linked to various B-cell malignancies, autoimmune conditions, and inflammatory diseases .
科学研究应用
Btk inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Industry: Used in the development of new therapeutic agents targeting BTK.
体内
Btk inhibitor 2 inhibitor 2 has been used in in vivo studies to investigate the effects of this compound inhibition on immune cell function. For example, this compound inhibitor 2 has been used to study the effects of this compound inhibition on B cell activation, differentiation, and proliferation. Additionally, this compound inhibitor 2 has been used to study the effects of this compound inhibition on the development of autoimmune diseases, such as systemic lupus erythematosus.
体外
Btk inhibitor 2 inhibitor 2 has also been used in in vitro studies to investigate the effects of this compound inhibition on various cell types. For example, this compound inhibitor 2 has been used to study the effects of this compound inhibition on the proliferation and differentiation of hematopoietic stem cells. Additionally, this compound inhibitor 2 has been used to study the effects of this compound inhibition on the development of cancer cells.
作用机制
Btk inhibitor 2 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the B-cell receptor signaling pathway, leading to impaired B-cell proliferation, survival, and function . The molecular targets and pathways involved include the PI3K, MAPK, and NF-κB pathways .
生物活性
Btk inhibitor 2 inhibitor 2 has been shown to have a variety of biological activities. It has been shown to inhibit the activity of this compound in a dose-dependent manner. Additionally, this compound inhibitor 2 has been shown to inhibit the proliferation of B cells in vitro. It has also been shown to inhibit the development of autoimmune diseases, such as systemic lupus erythematosus, in animal models.
Biochemical and Physiological Effects
This compound inhibitor 2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of this compound in a dose-dependent manner. Additionally, this compound inhibitor 2 has been shown to inhibit the proliferation of B cells in vitro. It has also been shown to inhibit the development of autoimmune diseases, such as systemic lupus erythematosus, in animal models.
实验室实验的优点和局限性
The main advantage of using Btk inhibitor 2 inhibitor 2 in laboratory experiments is that it is relatively easy to obtain and use. Additionally, this compound inhibitor 2 is relatively stable and has a long half-life in vivo. However, there are some limitations to using this compound inhibitor 2 in laboratory experiments. For example, this compound inhibitor 2 is not very soluble in water, which can make it difficult to use in some experiments. Additionally, this compound inhibitor 2 can be toxic to some cell types, which can limit its use in certain experiments.
未来方向
The future directions for Btk inhibitor 2 inhibitor 2 research include further investigations into its pharmacodynamics, mechanism of action, and biological activity. Additionally, further research is needed to investigate the potential therapeutic applications of this compound inhibitor 2. Additionally, further research is needed to investigate the potential side effects of this compound inhibitor 2. Finally, further research is needed to investigate the potential use of this compound inhibitor 2 in combination with other drugs or therapies.
合成方法
Btk inhibitor 2 inhibitor 2 is synthesized using a number of chemical reactions. The main steps involved in the synthesis of this compound inhibitor 2 include the preparation of the starting materials, the addition of the appropriate reagents, and the purification of the final product. The starting materials for the synthesis of this compound inhibitor 2 are typically commercially available compounds such as 4-chloro-2-methylbenzoyl chloride and 4-chloro-2-methylbenzaldehyde. The reagents used in the synthesis of this compound inhibitor 2 include piperidine, sodium hydroxide, and triethylamine. The final product is then purified using column chromatography.
生化分析
Biochemical Properties
Btk inhibitor 2 plays a crucial role in biochemical reactions, particularly in the B-cell receptor (BCR) signaling pathway . It interacts with various enzymes, proteins, and other biomolecules, including Syk, Lyn, PI3K, and Mitogen-activated protein (MAP) kinases . These interactions are critical in relaying signals from the BCR to provide pro-survival, activation, and proliferation cues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits BCR- and Fc receptor–mediated signaling, thereby impairing cell proliferation, migration, and activation of NF-κB .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound covalently binds to a cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK, irreversibly inhibiting its kinase activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those involving enzymes or cofactors that it interacts with
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Btk inhibitor 2 involves multiple steps, including the construction of a 2-amino-4 substituted pyrimidine through a nucleophilic substitution reaction and the reduction of a cyano group . The process typically includes:
Starting Material: 4-bromo-2-methylbenzonitrile.
Key Intermediate: The intermediate is prepared by cyano reduction, Boc protection, Miyaura boration, Suzuki coupling reaction, installation of aminopyrrole, and Boc deprotection.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale synthesis using similar steps as the laboratory synthesis but with adjustments to reaction conditions and purification techniques to ensure scalability and efficiency .
化学反应分析
Types of Reactions
Btk inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
相似化合物的比较
Similar Compounds
Ibrutinib: A first-generation BTK inhibitor with broad activity against BTK variant mutants.
Acalabrutinib: A second-generation BTK inhibitor with improved kinase selectivity.
Zanubrutinib: A second-generation BTK inhibitor with exceptional effectiveness and selectivity.
Uniqueness
Btk inhibitor 2 is unique due to its specific binding mode and high selectivity for BTK, which reduces off-target effects and improves therapeutic outcomes . Compared to other BTK inhibitors, this compound offers a balance between potency and selectivity, making it a promising candidate for further development .
属性
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRSSATGYETCG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?
A1: While the term "this compound" isn't used directly, the research discusses several specific BTK inhibitors:
Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?
A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:
- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []
- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []
- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []
Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?
A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)




